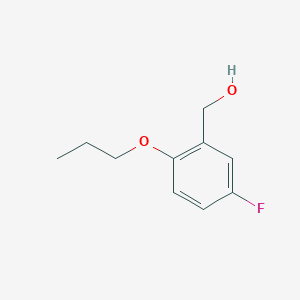

(5-Fluoro-2-propoxyphenyl)methanol

Description

(5-Fluoro-2-propoxyphenyl)methanol is a fluorinated benzyl alcohol derivative featuring a propoxy group at the 2-position and a fluoro substituent at the 5-position of the aromatic ring. Fluorinated aromatic alcohols are of significant interest in medicinal chemistry and materials science due to their enhanced metabolic stability and lipophilicity compared to non-fluorinated counterparts. The propoxy group may increase steric bulk and lipophilicity, influencing solubility and reactivity .

Properties

IUPAC Name |

(5-fluoro-2-propoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6,12H,2,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRJNGGFOUQIAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-propoxyphenyl)methanol typically involves the reaction of 5-fluoro-2-propoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired alcohol product .

Industrial Production Methods

While specific industrial production methods for (5-Fluoro-2-propoxyphenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-propoxyphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild to moderate conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: 5-Fluoro-2-propoxybenzaldehyde or 5-Fluoro-2-propoxybenzoic acid.

Reduction: 5-Fluoro-2-propoxybenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Fluoro-2-propoxyphenyl)methanol has several applications in scientific research:

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving fluorinated compounds.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-propoxyphenyl)methanol depends on its specific applicationThe presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Substituent Effects

Alcohol Positioning and Reactivity

- Primary vs. Secondary Alcohols : The target compound’s primary alcohol (attached to the benzyl carbon) may exhibit higher nucleophilicity than the secondary alcohol in ’s analog, influencing derivatization reactions .

Research Implications

- Pharmaceutical Applications : The target compound’s fluoro-propoxy combination may optimize pharmacokinetic profiles for CNS drugs, balancing lipophilicity and metabolic stability.

- Material Science : The benzyloxy analog () highlights how aromatic substituents can tailor UV absorption or thermal stability, a consideration for polymer design .

Biological Activity

(5-Fluoro-2-propoxyphenyl)methanol is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of (5-Fluoro-2-propoxyphenyl)methanol features a fluorine atom at the para position relative to a propoxy group on a phenolic ring. This configuration is significant as it influences the compound's physicochemical properties, such as solubility and reactivity, which in turn affect its biological activity.

The biological activity of (5-Fluoro-2-propoxyphenyl)methanol is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing physiological responses.

Biological Activity

Research indicates that (5-Fluoro-2-propoxyphenyl)methanol exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, which could be beneficial in conditions like arthritis.

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of (5-Fluoro-2-propoxyphenyl)methanol against various bacterial strains. The results showed that the compound inhibited the growth of both Staphylococcus aureus and Escherichia coli at relatively low concentrations.

Case Study 2: Anti-inflammatory Potential

In a model of acute inflammation, (5-Fluoro-2-propoxyphenyl)methanol was administered to mice subjected to lipopolysaccharide (LPS) treatment. The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Case Study 3: Cancer Cell Line Testing

The cytotoxic effects of (5-Fluoro-2-propoxyphenyl)methanol were tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated an IC50 value of 15 µM against MCF-7 cells, suggesting a promising anticancer profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.